REACTION_CXSMILES
|
[CH2:1](O)[C:2]([NH2:7])(CO)CO.Cl.[3H]C(N1CCC(C(C2C=CC(F)=CC=2)=O)CC1)(C(N1[C:26](=O)[NH:25][C:24]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[C:17]1=O)([3H])[3H])[3H].CS(C)=[O:45]>>[CH:22]1[C:21]([OH:45])=[CH:20][C:19]2[C:17]([CH2:1][CH2:2][NH2:7])=[CH:26][NH:25][C:24]=2[CH:23]=1 |f:0.1|
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
[3H]-ketanserin
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
[3H]C([3H])(C([3H])([3H])N1C(=O)C=2C=CC=CC2NC1=O)N3CCC(CC3)C(=O)C=4C=CC(=CC4)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
[3H]-ketanserin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[3H]C([3H])(C([3H])([3H])N1C(=O)C=2C=CC=CC2NC1=O)N3CCC(CC3)C(=O)C=4C=CC(=CC4)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
at 37° C.
|
Type
|
ADDITION
|
Details
|
it was quickly added on a glass fiber
|
Type
|
FILTRATION
|
Details
|
filter plate (Multiscreen FB, Millipore inc.) coated with 0.05% Brij 35
|
Type
|
FILTRATION
|
Details
|
filtered under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The glass fiber filter
|
Type
|
WASH
|
Details
|
was washed with 200 μL of ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled 50 mM Tris-HCl (pH=7.6) twice
|
Type
|
FILTRATION
|
Details
|
repeatedly filtered under reduced pressure
|
Type
|
ADDITION
|
Details
|
a vial containing 4 mL of Ecoscint A (National Diagnostics inc.)
|
Type
|
FILTRATION
|
Details
|
The residual radioactivity on the glass fiber filter
|
Name
|
|
Type
|
|
Smiles
|
C1=CC2=C(C=C1O)C(=CN2)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |